tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate
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Overview
Description
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, selective reactions to introduce the desired substituents, and final deprotection steps. Common reagents used in the synthesis include tert-butyl chloroformate, dimethylamine, and oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro-substituted, amine-substituted, and other functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- tert-Butyl ((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Uniqueness
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate stands out due to its specific stereochemistry and functional groups. Its unique structure allows for selective interactions with biological targets, making it valuable in both research and industrial applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H29N3O7 |
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Molecular Weight |
375.42 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid |
InChI |
InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)/t9-,10-,11-;/m0./s1 |
InChI Key |
IERZZGXDUZIMSC-AELSBENASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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